2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazinyl sulfanyl group linked to an acetamido-methylphenyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinyl sulfanyl intermediate, followed by the introduction of the acetamido-methylphenyl group under controlled conditions. Common reagents used in these reactions include acetic anhydride, methoxyphenylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler analog with similar structural features.
2-Acetamido-3-methylphenyl derivatives: Compounds with variations in the triazinyl or sulfanyl groups.
Uniqueness
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N5O4S/c1-12-5-4-6-16(18(12)22-13(2)27)19-20(29)24-21(26-25-19)31-11-17(28)23-14-7-9-15(30-3)10-8-14/h4-10H,11H2,1-3H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
QGOMVNABDZINIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC)NC(=O)C |
Origin of Product |
United States |
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